(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Overview
Description
®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with a chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of functional groups such as nitro, bromo, or alkyl groups on the aromatic ring.
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of advanced materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
- ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
- ®-1-(3,4-Dimethylphenyl)butan-1-amine hydrochloride
Uniqueness:
- Chiral Center: The presence of a chiral center in ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride makes it unique for studying stereochemistry.
- Functional Groups: The specific arrangement of methyl groups on the aromatic ring distinguishes it from other similar compounds.
This detailed overview provides a comprehensive understanding of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704191 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856563-05-8 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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